(S)-3,3-Dimethylbutane-1,2,4-triol

Description

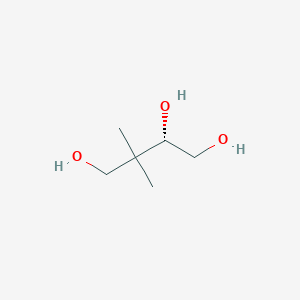

(S)-3,3-Dimethylbutane-1,2,4-triol is a branched polyol with the molecular formula C₆H₁₄O₃ and an average molecular mass of 134.18 g/mol . Its structure features hydroxyl groups at positions 1, 2, and 4, and two methyl groups at position 3, creating a stereocenter at carbon 2 (S-configuration). Key properties include:

Properties

Molecular Formula |

C6H14O3 |

|---|---|

Molecular Weight |

134.17 g/mol |

IUPAC Name |

(2S)-3,3-dimethylbutane-1,2,4-triol |

InChI |

InChI=1S/C6H14O3/c1-6(2,4-8)5(9)3-7/h5,7-9H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

SJTKQIPAACOOGS-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)(CO)[C@@H](CO)O |

Canonical SMILES |

CC(C)(CO)C(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

(S)-3-(Hydroxymethyl)Butane-1,2,4-Triol

Structural Differences :

- Substituent : A hydroxymethyl (-CH₂OH) group replaces the two methyl groups at position 3.

- Molecular Formula : C₅H₁₂O₄ (vs. C₆H₁₄O₃ for the target compound).

Synthesis : Derived from D-isoascorbic acid via regioselective epoxide opening, highlighting its utility as a synthon for N-homoceramides .

| Property | (S)-3,3-Dimethylbutane-1,2,4-Triol | (S)-3-(Hydroxymethyl)Butane-1,2,4-Triol |

|---|---|---|

| Molecular Formula | C₆H₁₄O₃ | C₅H₁₂O₄ |

| Molecular Mass (g/mol) | 134.18 | 136.14 (estimated) |

| Key Substituent | 3,3-Dimethyl | 3-Hydroxymethyl |

| Applications | Industrial synthesis, surfactants | Lipid analogs, pharmaceuticals |

1,2,4-Butanetriol

Structural Differences :

- Branches : Lacks methyl groups, resulting in a linear triol structure.

- Molecular Formula : C₄H₁₀O₃ (simpler backbone).

Properties :

- Lower molecular weight (106.12 g/mol ) and higher hydrophilicity due to reduced branching.

- Used as a humectant and lubricant additive, contrasting with the dimethyl variant’s enhanced hydrophobicity .

| Property | This compound | 1,2,4-Butanetriol |

|---|---|---|

| Molecular Formula | C₆H₁₄O₃ | C₄H₁₀O₃ |

| Molecular Mass (g/mol) | 134.18 | 106.12 |

| Branching | 3,3-Dimethyl | Linear |

| Applications | Surfactants, polymers | Lubricants, humectants |

Branched Alkanes (e.g., 2,2-Dimethylbutane)

Functional Differences :

Relevance :

- Branching in alkanes improves thermal stability, analogous to how branching in triols may enhance steric protection of hydroxyl groups.

| Property | This compound | 2,2-Dimethylbutane |

|---|---|---|

| Functional Groups | 3 hydroxyls | None |

| Polarity | Polar | Non-polar |

| Applications | Chemical synthesis | Fuel additives |

Natural Ceramides (e.g., Neritinaceramides)

Structural Context :

Functional Role :

- Triol regions in ceramides mediate hydrogen bonding in cell membranes, whereas synthetic triols like this compound serve as building blocks for lipid analogs .

Key Research Findings

- Stereochemical Impact : The (S)-configuration at carbon 2 in the target compound enhances enantioselectivity in synthesis, unlike racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.